2-Methylpyrimidin-4-amine - 74-69-1

2-Methylpyrimidin-4-amine

Catalog Number: EVT-1217948
CAS Number: 74-69-1
Molecular Formula: C5H7N3
Molecular Weight: 109.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Methylpyrimidin-4-amine is a heterocyclic aromatic organic compound with a pyrimidine ring structure. It serves as a crucial intermediate in the synthesis of thiamine (vitamin B1). [, ] This compound plays a significant role in various scientific research fields, particularly in the food industry, where it contributes to the formation of taste-enhancing compounds.

Synthesis Analysis

Several methods are employed for the synthesis of 2-methylpyrimidin-4-amine. One efficient approach utilizes a fully continuous flow synthesis, offering advantages such as enhanced process control, safety, and scalability. This method facilitates the production of 2-methylpyrimidin-4-amine as a key intermediate for vitamin B1 synthesis. [, ]

Molecular Structure Analysis

The molecular structure of 2-methylpyrimidin-4-amine features a pyrimidine ring substituted with a methyl group at the 2-position and an amine group at the 4-position. [] Studies have explored its binding interactions with biological molecules, such as the E. coli thiM riboswitch, revealing key structural features essential for recognition and binding. []

Chemical Reactions Analysis

2-Methylpyrimidin-4-amine participates in various chemical reactions, including those involved in thiamine synthesis. It serves as a precursor for the formation of thiamine-derived taste enhancers through Maillard-type reactions. These reactions typically involve the interaction of 2-methylpyrimidin-4-amine with amino acids and sugars under specific conditions (e.g., elevated temperature, controlled pH). [, ]

Mechanism of Action

The mechanism of action of 2-methylpyrimidin-4-amine in taste enhancement likely involves its interaction with taste receptors. Specifically, thiamine-derived compounds originating from 2-methylpyrimidin-4-amine, like 3-(((4-amino-2-methylpyrimidin-5-yl)methyl)thio)-5-hydroxypentan-2-one and 2-methyl-5-(((2-methylfuran-3-yl)thio)methyl)pyrimidin-4-amine, exhibit kokumi taste-modulating activity. [, ] While the exact mechanism remains to be fully elucidated, these compounds may enhance the perceived savory and mouthfulness sensations by interacting with specific taste receptors on the tongue.

Applications
  • Food Industry: 2-Methylpyrimidin-4-amine serves as a precursor for the formation of flavor-enhancing compounds. Studies demonstrate that increasing the thiamine concentration in food processing, with 2-methylpyrimidin-4-amine as an intermediate, leads to a higher kokumi activity, resulting in a more savory and palatable taste profile. [, ]
  • Vitamin Production: As a key intermediate in the synthesis of thiamine (vitamin B1), 2-methylpyrimidin-4-amine plays a crucial role in the production of this essential vitamin. [, ]

Thiamine (Vitamin B1)

  • Relevance: Thiamine serves as the primary precursor for 2-methylpyrimidin-4-amine and its derivatives in Maillard-type reactions. These reactions occur during thermal processing of food and contribute to the formation of kokumi taste-enhancing compounds. [, ]

4-Amino-2-methyl-5-heteroalkypyrimidines

  • Relevance: These compounds share the core structure of 2-methylpyrimidin-4-amine and are formed through reactions involving thiamine. The heteroalkyl substituent at the 5-position contributes to the diverse range of taste-modulating activities observed in this class. []

S-((4-Amino-2-methylpyrimidin-5-yl)methyl)-L-cysteine

  • Relevance: This compound highlights the importance of sulfur-containing amino acids like cysteine in the formation of kokumi-active compounds derived from 2-methylpyrimidin-4-amine. [, ]

3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)-5-hydroxypentan-2-one

  • Relevance: This compound further demonstrates the significance of sulfur-containing moieties in enhancing the taste-modulating properties of compounds related to 2-methylpyrimidin-4-amine. [, ]

2-Methyl-5-(((2-methylfuran-3-yl)thio)methyl)pyrimidin-4-amine

  • Relevance: This compound illustrates the diversity of structures that can arise from thiamine-mediated reactions, incorporating heterocyclic moieties like furan into the 2-methylpyrimidin-4-amine scaffold. [, ]

S-((4-Amino-2-methylpyrimidin-5-yl)methyl)-L-cysteinylglycine

  • Relevance: This compound showcases the potential for generating more complex taste modulators by incorporating amino acids and peptides into the structure of 2-methylpyrimidin-4-amine derivatives. []

(S)-3-((((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)methyl)piperazine-2,5-dione

  • Relevance: This structure highlights the potential for incorporating cyclic structures and diverse functionalities into 2-methylpyrimidin-4-amine derivatives to create novel taste modulators. []

3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)pentan-2-one

  • Relevance: This compound demonstrates that even small structural modifications to the 2-methylpyrimidin-4-amine scaffold can result in compounds with altered taste profiles. []

5-(((Furan-2-ylmethyl)thio)methyl)-2-methylpyrimidin-4-amine

  • Relevance: This compound further emphasizes the significance of furan moieties in influencing the taste properties of 2-methylpyrimidin-4-amine derivatives. [, ]

(4-Amino-2-methylpyrimidin-5-yl)methanethiol

  • Relevance: The thiol group in this compound suggests its potential as a key intermediate in the formation of more complex sulfur-containing 2-methylpyrimidin-4-amine derivatives with taste-modulating properties. []

2-Methyl-5-((methylthio)methyl)pyrimidin-4-amine

  • Relevance: This compound serves as a basic example of a thioether derivative of 2-methylpyrimidin-4-amine, providing a basis for understanding the structure-activity relationships of more complex thioether derivatives with taste-modulating activities. []

4-Methyl-5-thiazoleethanol

  • Relevance: While not directly derived from 2-methylpyrimidin-4-amine, it is a significant product of thiamine degradation and often found alongside 2-methylpyrimidin-4-amine derivatives in thermally processed foods. []

N-((4-amino-2-methylpyrimidin-5-yl)methyl)formamide

  • Relevance: While its taste-modulating properties are not explicitly mentioned, its presence in thiamine-rich process flavors suggests a potential role in flavor modulation. []

Properties

CAS Number

74-69-1

Product Name

2-Methylpyrimidin-4-amine

IUPAC Name

2-methylpyrimidin-4-amine

Molecular Formula

C5H7N3

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C5H7N3/c1-4-7-3-2-5(6)8-4/h2-3H,1H3,(H2,6,7,8)

InChI Key

GKVDLTTVBNOGNJ-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=N1)N

Canonical SMILES

CC1=NC=CC(=N1)N

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